Distinct Pharmacological Profile: MRE-269 Exhibits Partial Agonism for cAMP and β-Arrestin vs. Full Agonism by Prostanoid Analogs
MRE-269 (the target analyte for MRE-269-d7) acts as a partial agonist in receptor-proximal assays, demonstrating significantly lower maximal efficacy (Emax) for cAMP accumulation and β-arrestin recruitment compared to prostanoid IP agonists. This profile is linked to reduced receptor desensitization and sustained in vivo efficacy [1]. In contrast, iloprost, treprostinil, and beraprost act as full agonists (Emax ~100%) in these same assays, a property associated with more rapid receptor internalization and potential tolerance [1]. This functional selectivity is a key differentiator.
| Evidence Dimension | Efficacy (Emax) for cAMP accumulation in PASMC |
|---|---|
| Target Compound Data | Emax = 56% |
| Comparator Or Baseline | Iloprost, Beraprost, Treprostinil (Emax ~100%) |
| Quantified Difference | ~44% lower maximal cAMP response |
| Conditions | Receptor-proximal cAMP accumulation assay in human pulmonary artery smooth muscle cells (PASMC) |
Why This Matters
For PK/PD studies, MRE-269-d7 enables accurate quantification of an analyte with a distinct and therapeutically relevant partial agonism profile, which cannot be extrapolated from assays using full agonist standards.
- [1] Gatfield J, et al. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential. J Pharmacol Exp Ther. 2017 Jul;362(1):186-198. View Source
